trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15BrFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of bromine and fluorine sources in the presence of a base to achieve the desired substitution on the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce new functional groups onto the pyrrolidine ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce carbonyl-containing compounds .
Scientific Research Applications
Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: Researchers use this compound to study the effects of fluorine and bromine substitutions on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
- tert-Butyl 3-bromo-4-chloropyrrolidine-1-carboxylate
- tert-Butyl 3-bromo-4-methylpyrrolidine-1-carboxylate
- tert-Butyl 3-bromo-4-phenylpyrrolidine-1-carboxylate
Comparison: Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICPINAPXXEHE-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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